

# In Vitro Characterization of Y4R Agonist-2: A Technical Guide

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Compound of Interest				
Compound Name:	Y4R agonist-2			
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro pharmacological characterization of **Y4R agonist-2**, a potent and selective agonist for the Neuropeptide Y Receptor Type 4 (Y4R). The Y4R is a G-protein coupled receptor (GPCR) primarily activated by pancreatic polypeptide (PP) and is implicated in the regulation of appetite and energy homeostasis, making it a significant target for therapeutic development.

Y4R agonist-2 is a synthetic, cyclic hexapeptide identified as compound 24 in the work by Konieczny et al. (2021), demonstrating picomolar binding affinity and potent functional activity. [1] This document summarizes its binding characteristics and functional effects on key signaling pathways, providing detailed experimental protocols for its comprehensive evaluation.

## **Quantitative Data Summary**

The in vitro profile of **Y4R agonist-2** (Compound 24) is characterized by high-affinity binding and potent G-protein mediated signaling. The following table summarizes the key quantitative metrics from radioligand binding and functional calcium mobilization assays.



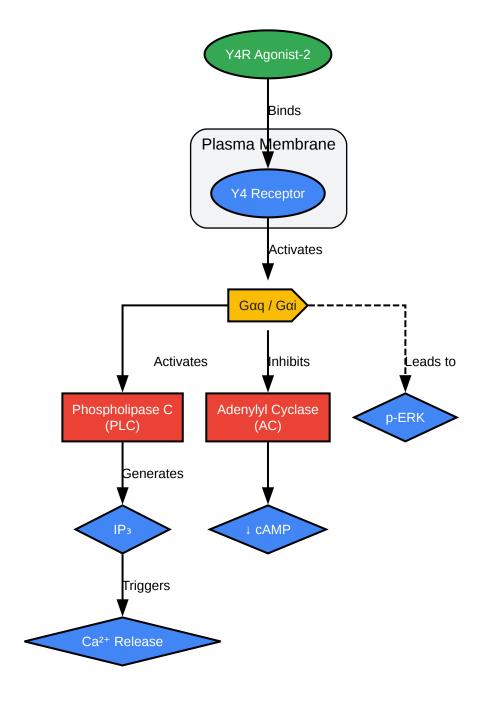
Parameter	Value	Assay Type	Cell Line	Notes
Binding Affinity (K <sub>i</sub> )	0.033 nM	Radioligand Competition Binding	CHO-hY4R- Gαqi5-mtAEQ	pK <sub>i</sub> value of 10.48.[1]
Functional Potency (EC50)	7.9 nM	Aequorin Calcium Mobilization	CHO-hY4R- Gαqi5-mtAEQ	pEC <sub>50</sub> value of 8.10. Partial agonist activity. [1]

## Signaling Pathways & Experimental Workflows

Activation of the Y4 receptor by an agonist like **Y4R agonist-2** initiates a cascade of intracellular signaling events. The Y4R is known to couple to G<sub>i</sub>/<sub>o</sub> and Gq families of G-proteins. This coupling leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels, and the activation of phospholipase C (PLC), which catalyzes the production of inositol trisphosphate (IP<sub>3</sub>) and diacylglycerol (DAG). IP<sub>3</sub> triggers the release of calcium (Ca<sup>2+</sup>) from intracellular stores. Furthermore, GPCR activation can lead to the phosphorylation of Extracellular signal-Regulated Kinases (ERK).

Below are diagrams illustrating the primary Y4R signaling cascade and the typical experimental workflows for characterizing an agonist's activity.

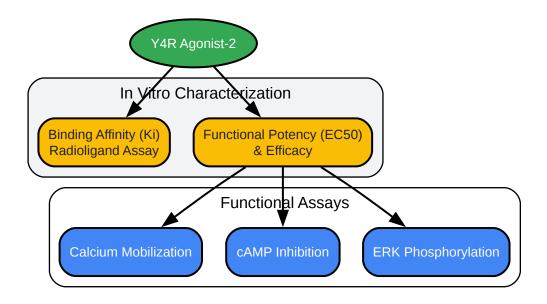




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Caption: Y4 Receptor Signaling Cascade.





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### References

- 1. N-Terminus to Arginine Side-Chain Cyclization of Linear Peptidic Neuropeptide y Y4Receptor Ligands Results in Picomolar Binding Constants FAU CRIS [cris.fau.de]
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